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Compound of Interest
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Cat. No.: B8261439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Venoterpine, also known as Gentialutine, is a pyridine alkaloid identified in plant species such

as Gentiana lutea. Its chemical formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol .

While comprehensive experimental spectral data for venoterpine is not readily available in

public databases, this guide synthesizes the known information and provides standardized

protocols for its analysis. Furthermore, computational studies have predicted its potential

biological targets, offering insights into its pharmacological relevance. This document aims to

be a foundational resource for researchers investigating this compound.

Spectral Analysis Data
Definitive, experimentally-derived quantitative spectral data for venoterpine remains elusive in

readily accessible scientific literature. The following tables are presented as templates to be

populated once such data becomes available through experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹³C NMR Chemical Shifts for Venoterpine
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Carbon Atom Predicted Chemical Shift (ppm)

C2 Data not available

C3 Data not available

C4 Data not available

C5 Data not available

C6 Data not available

C7 Data not available

C8 Data not available

C9 (CH₃) Data not available

C10 Data not available

Note: This table is a placeholder for future experimental data.

Mass Spectrometry (MS) Data
Table 2: Predicted Mass Spectrometry Fragmentation for Venoterpine

m/z Predicted Fragment Relative Abundance (%)

149.08 [M]⁺ Data not available

Data not available Data not available

Data not available Data not available

Data not available Data not available

Note: This table is a placeholder for future experimental data.

Experimental Protocols
The following are detailed methodologies for the spectral analysis of venoterpine, based on

standard practices for alkaloid analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of venoterpine.

Methodology:

Sample Preparation: Dissolve 5-10 mg of purified venoterpine in approximately 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent will

depend on the solubility of the compound.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm

probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-240 ppm, and

a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if desired.

2D NMR Experiments: To aid in structural elucidation, perform two-dimensional NMR

experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings,

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly

attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-

range proton-carbon couplings.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of venoterpine.

Methodology:

Sample Preparation: Prepare a dilute solution of purified venoterpine (e.g., 1 mg/mL) in a

volatile organic solvent such as methanol or dichloromethane.

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source.

Gas Chromatography:

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

Injection: Inject 1 µL of the sample in split or splitless mode, depending on the

concentration.

Oven Program: A typical temperature program would start at a low temperature (e.g., 50-

100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at

a rate of 10-20 °C/min.

Mass Spectrometry:

Ionization: Use standard electron ionization at 70 eV.

Mass Range: Scan a mass range of m/z 40-500.

Data Analysis: Identify the peak corresponding to venoterpine in the total ion

chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M⁺)

and the m/z values and relative abundances of the fragment ions.

Predicted Biological Interactions and Signaling
Pathways
Computational studies have provided insights into the potential biological targets of

venoterpine, suggesting it may interact with a range of proteins involved in key cellular
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processes.[1][2]

Predicted Targets:

Oxidoreductases (33%): These enzymes catalyze oxidation-reduction reactions, playing a

crucial role in metabolism and cellular signaling.[1][2]

Cytochrome P450 Enzymes (13%): A superfamily of enzymes involved in drug metabolism

and the synthesis of various molecules.[1][2]

Kinases (13%): These enzymes are critical components of signal transduction pathways,

regulating a wide array of cellular processes.[1][2]

Lyases (20%): These enzymes catalyze the breaking of various chemical bonds by means

other than hydrolysis and oxidation.[1][2]

Membrane Receptors (6.7%): These proteins are integral to cellular communication,

receiving signals from outside the cell and transmitting them inward.[1][2]

The following diagram illustrates the potential workflow for identifying these biological targets.
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Workflow for Venoterpine Target Identification
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Experimental Validation
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A conceptual workflow for identifying and validating the biological targets of venoterpine.

The following diagram illustrates a hypothetical signaling pathway based on the predicted

targets of venoterpine.
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Hypothetical Signaling Pathway of Venoterpine
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A potential signaling cascade initiated by venoterpine based on its predicted targets.

Conclusion
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Venoterpine presents an interesting subject for further phytochemical and pharmacological

investigation. While a complete experimental spectral profile is not yet publicly available, the

provided protocols offer a standardized approach for its characterization. The computational

predictions of its biological targets open avenues for exploring its potential therapeutic

applications. Future research should focus on the isolation and complete structural elucidation

of venoterpine to populate the spectral data tables and validate the predicted biological

activities through in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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